Methyl 6-aminoimidazo[1,2-a]pyridine-5-carboxylate
Description
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
methyl 6-aminoimidazo[1,2-a]pyridine-5-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)8-6(10)2-3-7-11-4-5-12(7)8/h2-5H,10H2,1H3 |
InChI Key |
AKWXQFBSPSNUNG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC2=NC=CN21)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-aminoimidazo[1,2-a]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound in the presence of a base, followed by esterification to introduce the methyl carboxylate group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-aminoimidazo[1,2-a]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
Methyl 6-aminoimidazo[1,2-a]pyridine-5-carboxylate serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its ability to modulate neurotransmitter activity makes it a potential candidate for developing drugs aimed at treating conditions such as depression and anxiety.
Antimicrobial and Anticancer Properties
Research indicates that derivatives of this compound exhibit notable antimicrobial and anticancer activities. Studies have shown that it can interfere with bacterial DNA synthesis and inhibit specific enzymes, making it a promising lead compound in the development of new antibiotics and anticancer agents .
Agricultural Chemicals
Enhancing Crop Protection
In agricultural chemistry, this compound is utilized in formulating agrochemicals. Its properties enhance the efficacy of crop protection products against pests and diseases, contributing to improved agricultural yields. The compound's ability to act as a biopesticide is particularly noteworthy, as it aligns with sustainable farming practices .
Biochemical Research
Enzyme Inhibition Studies
The compound is employed in biochemical research to study enzyme inhibition. This research is critical for understanding metabolic pathways and developing new therapeutic strategies. By investigating how this compound interacts with various enzymes, researchers can gain insights into its potential therapeutic applications .
Material Science
Novel Material Development
In material science, this compound is being explored for its potential in creating materials with specific electronic properties. Such materials are beneficial for developing advanced sensors and electronic devices. The unique structure of this compound allows for functionalization that can tailor its properties for specific applications in electronics .
Diagnostic Applications
Biomarker Identification
This compound is under investigation for use in diagnostic assays. Its potential to identify biomarkers for certain diseases offers a non-invasive method for early detection, which is crucial for improving patient outcomes. Research focuses on its application in detecting inflammatory diseases through cytokine modulation assays .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Pharmaceuticals | Intermediate in drug synthesis; potential for treating neurological disorders; antimicrobial and anticancer properties. |
| Agricultural Chemicals | Enhances efficacy of agrochemicals; acts as a biopesticide. |
| Biochemical Research | Studies on enzyme inhibition; understanding metabolic pathways. |
| Material Science | Development of materials with specific electronic properties for sensors/devices. |
| Diagnostics | Investigating biomarkers for disease detection; cytokine modulation studies. |
Mechanism of Action
The mechanism of action of methyl 6-aminoimidazo[1,2-a]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
Key structural analogs differ in substituent positions, halogenation, or ester groups, which significantly influence their physicochemical and biological properties. Below is a detailed comparison:
Table 1: Structural and Molecular Comparison
Key Research Findings
Impact of Substituent Position: Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate () exhibits a planar fused-ring system with a dihedral angle of 1.4° between rings, stabilized by C–H⋯O/N hydrogen bonds . The ester group’s position (2 vs. 5) alters intermolecular interactions, affecting solubility and crystal packing.
Halogenated Analogs :
- Chloro- and bromo-substituted derivatives (e.g., CAS 2140305-54-8, 1192015-16-9) are commonly used as intermediates in Suzuki-Miyaura cross-coupling reactions for functionalizing the imidazo[1,2-a]pyridine core .
Ester Group Influence :
- Methyl esters (e.g., 88047-55-6) generally exhibit lower hydrolytic stability compared to ethyl esters (e.g., 1000017-97-9), which may influence metabolic pathways in vivo .
Biological Relevance: Imidazo[1,2-a]pyridine derivatives are explored as hypoxia-inducible factor (HIF) inhibitors and FXa anticoagulants (). The amino group in the target compound could modulate these activities by altering electron distribution or binding affinity .
Biological Activity
Methyl 6-aminoimidazo[1,2-a]pyridine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a unique structural arrangement that contributes to its biological activity. The compound consists of an imidazo ring fused with a pyridine ring, with an amino group at the 6-position and a carboxylate group at the 5-position. Its molecular formula is .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 194.20 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The biological activity of this compound is attributed to its interaction with various molecular targets. Research indicates that compounds in this class can inhibit key enzymes involved in cellular processes, leading to antimicrobial and anticancer effects.
- Antimicrobial Activity : The compound has demonstrated significant activity against both gram-positive and gram-negative bacteria. It may function by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. Its mechanism may involve the induction of apoptosis or cell cycle arrest.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the this compound structure can significantly influence its biological activity. For example:
- Position of Substituents : Variations in the position of amino and carboxyl groups can lead to changes in potency against specific bacterial strains or cancer cell lines.
- Derivatives : Several derivatives have been synthesized to enhance biological activity. For instance, introducing electron-withdrawing groups or varying alkyl chain lengths has been shown to improve antimicrobial efficacy.
Case Studies and Research Findings
- Antimicrobial Efficacy :
- Cytotoxicity Against Cancer Cell Lines :
- Mechanistic Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
